molecular formula C14H11NO3 B1348147 N-(1-Naphthyl)Maleamic Acid CAS No. 6973-77-9

N-(1-Naphthyl)Maleamic Acid

Cat. No. B1348147
CAS RN: 6973-77-9
M. Wt: 241.24 g/mol
InChI Key: DNIIAZFRGKFYSJ-HJWRWDBZSA-N
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Scientific Research Applications

Protective Applications in Textile Industry

N-naphthyl maleamic acid derivatives have been investigated for their protective effects on wool fabric dyed at high temperatures. These derivatives, including N-naphthyl maleamic acid, have shown to provide beneficial effects such as increased tensile strength, reduced hygral expansion, and minimal yellowing, compared to conventional treatments. This suggests their potential as protective agents in textile dyeing processes, offering a way to enhance the durability and appearance retention of wool fabrics dyed under harsh conditions (Liao, Chen, Shen, Brady, & Pailthorpe, 2000).

Environmental Monitoring and Degradation Studies

The degradation products of naptalam, a pesticide related to N-(1-Naphthyl)Maleamic Acid, have been determined in river water using mass spectrometry. This research highlights the environmental persistence and potential ecological impacts of such compounds, underscoring the importance of monitoring their presence in water bodies to assess environmental health and safety (Ghassempour, Arshadi, & Salek Asghari, 2001).

Applications in Polymer Science

N-(1-Naphthyl)Maleamic Acid derivatives have been utilized in the synthesis of polymers with specific functionalities. For instance, N-maleamic acid-chitosan was synthesized and investigated for its potential in graft copolymerization, demonstrating applications in creating novel materials with tailored properties for use in biotechnology and materials science (Huang, Shen, Sheng, & Fang, 2005).

Corrosion Protection and Antibacterial Coatings

Electropolymerization of N-(1, 3-thiazo-2-yl)maleamic acid has been explored for developing protective coatings against corrosion and bacterial growth on metal surfaces. These coatings show promise for enhancing the durability and hygienic properties of metal-based materials, finding applications in various industrial and medical contexts (Mohammed & Saleh, 2022).

Plant Physiology Research

The role of N-(1-Naphthyl)Maleamic Acid in regulating plant growth and development has been studied, particularly its effects on polar auxin transport. Such research provides insights into the mechanisms of plant hormone regulation and the potential for developing agronomic treatments to control plant growth patterns (Nagashima, Uehara, & Sakai, 2008).

Future Directions

Please note that this information is based on the available resources and there might be more recent studies or data related to “N-(1-Naphthyl)Maleamic Acid”.


properties

IUPAC Name

(Z)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIIAZFRGKFYSJ-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364328
Record name N-(1-Naphthyl)Maleamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Naphthyl)Maleamic Acid

CAS RN

6973-77-9
Record name NSC41145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC24013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Naphthyl)Maleamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Parvez, S Ali, S Ahmad, MH Bhatti… - … Section C: Crystal …, 2002 - scripts.iucr.org
The crystal structure of catena-poly[[tri-n-butyltin]-μ-3-(1-naphthylaminocarbonyl)acrylato-κ2O1:O3], [Sn(C4H9)3(C14H10NO3)]n, is composed of polymeric chains wherein the metal …
Number of citations: 28 scripts.iucr.org
MH Bhattib, M Mazharb - researchgate.net
The crystal structure of catena-poly [[tri-n-butyltin]-"-3-(1-naphthylaminocarbonyl) acrylato-2O1: O3],[Sn (C4H9) 3-(C14H10NO3)] n, is composed of polymeric chains wherein the metal …
Number of citations: 0 www.researchgate.net
Y Wu, X Li, J Tao, Y Zhang, X Lu - Colloids and Surfaces A …, 2023 - Elsevier
Nanogels can form colloidal crystals and exhibit structural color in aqueous solution. However, the strong scattering effect and limited arrangement of the nanogel leads to low color …
Number of citations: 2 www.sciencedirect.com
WR Roderick, PL Bhatia - The Journal of Organic Chemistry, 1963 - ACS Publications
The action of trifluoroacetic anhydride on various N-ary 1 amic acids was investigated to determine whether dehydration by this reagent always forms isoimides. N-Substituted …
Number of citations: 89 pubs.acs.org
T Mukaiyama, I Kuwajima, Z Suzuki - The Journal of Organic …, 1963 - ACS Publications
The reactions of phenylmercuric acetate withtriethyl phosphite or tri-n-butylphosphine have been investi-gated. Further, a novel method for the preparation of acid anhydrides by means …
Number of citations: 34 pubs.acs.org
Q Liao, PR Brady - Textile Research Journal, 2010 - journals.sagepub.com
Fifteen maleic acid derivatives and two commercial wool protective agents were applied in the dyeing of wool at 120C without dyestuff. The dimensional properties of the fabric were …
Number of citations: 3 journals.sagepub.com
Q Liao - 2000 - unsworks.unsw.edu.au
Fifteen reactive, structurally related N-substituted maleimides, maleamic acids and maleates were synthesised and authenticated. They were evaluated as new dyeing assistants for …
Number of citations: 3 unsworks.unsw.edu.au

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